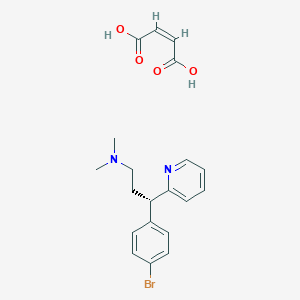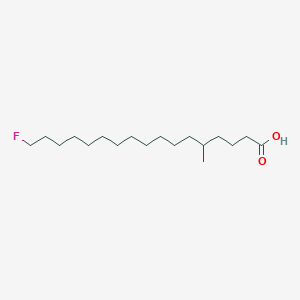
5-Methyl-17-fluoroheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-17-fluoroheptadecanoic acid is a synthetic fatty acid that has been used in scientific research for various purposes. It is a fluorinated derivative of heptadecanoic acid, which is a naturally occurring fatty acid found in milk and dairy products. The introduction of a fluorine atom in the molecule of heptadecanoic acid increases its lipophilicity and makes it a valuable tool for studying lipid metabolism and related diseases.
Wirkmechanismus
The mechanism of action of 5-Methyl-17-fluoroheptadecanoic acid involves its incorporation into cellular membranes and its subsequent metabolism by the body. Once taken up by the cells, it undergoes beta-oxidation, which involves the breakdown of fatty acids into acetyl-CoA molecules that are further metabolized by the body to produce energy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Methyl-17-fluoroheptadecanoic acid include its role in regulating lipid metabolism and its potential as a diagnostic tool for metabolic disorders. It has also been shown to induce insulin resistance in animal models, which makes it a valuable tool for studying the pathogenesis of diabetes and related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-17-fluoroheptadecanoic acid in lab experiments include its high lipophilicity, which makes it easy to incorporate into cellular membranes, and its stability in biological fluids. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
For the use of 5-Methyl-17-fluoroheptadecanoic acid in scientific research include its potential as a therapeutic agent for metabolic disorders and its use in the development of novel diagnostic tools. It may also be used in the study of lipid metabolism in cancer cells and the development of new cancer therapies. Additionally, further research is needed to explore its potential as a tracer in metabolic studies and its effects on the gut microbiome.
Synthesemethoden
The synthesis of 5-Methyl-17-fluoroheptadecanoic acid involves several steps, including protection of the carboxylic acid group, fluorination of the methyl group, and deprotection of the carboxylic acid group. The most common method for the synthesis of this compound is the use of trifluoroacetic anhydride and trifluoroacetic acid as fluorinating agents.
Wissenschaftliche Forschungsanwendungen
5-Methyl-17-fluoroheptadecanoic acid has been used in various scientific research applications, including lipid metabolism studies, fatty acid oxidation studies, and the development of diagnostic tools for metabolic disorders such as diabetes and obesity. It has also been used as a tracer in metabolic studies to investigate the fate of fatty acids in the body.
Eigenschaften
CAS-Nummer |
142820-18-6 |
|---|---|
Produktname |
5-Methyl-17-fluoroheptadecanoic acid |
Molekularformel |
C18H35FO2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
17-fluoro-5-methylheptadecanoic acid |
InChI |
InChI=1S/C18H35FO2/c1-17(14-12-15-18(20)21)13-10-8-6-4-2-3-5-7-9-11-16-19/h17H,2-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
MMDJJUPCJLQDIK-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCF)CCCC(=O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCCF)CCCC(=O)O |
Synonyme |
5-methyl-17-fluoroheptadecanoic acid 5-MFHA omega-fluoro-5-methylheptanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



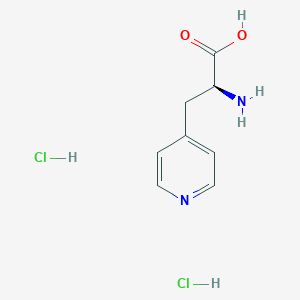
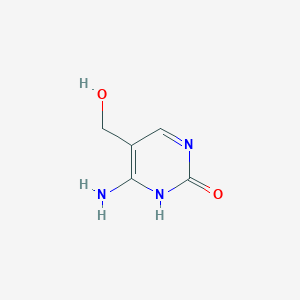
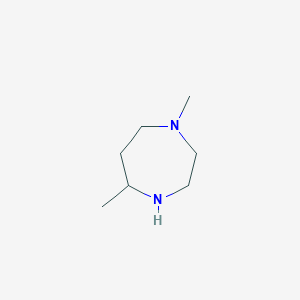
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
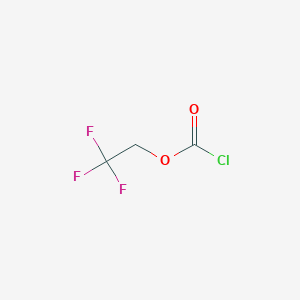
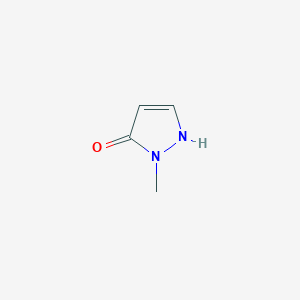



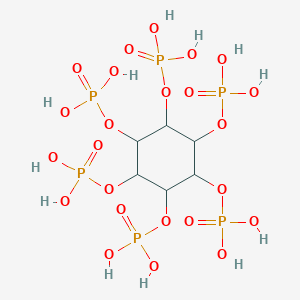

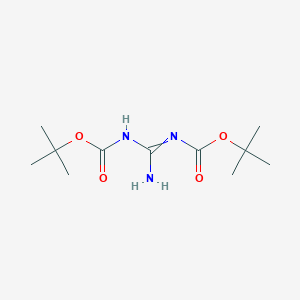
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
